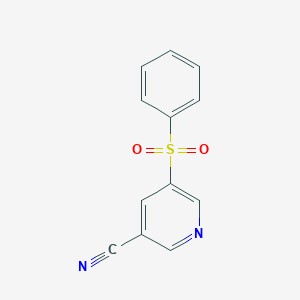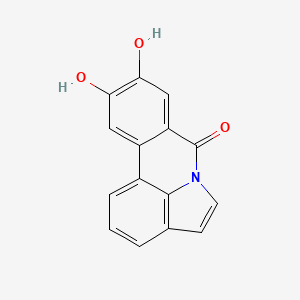
Hippacine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hippacine is a naturally occurring compound found in certain plant species. It belongs to the class of alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antibacterial and antiviral activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hippacine involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Chemical synthesis on an industrial scale requires precise control of reaction parameters to ensure consistency and quality .
化学反応の分析
Types of Reactions: Hippacine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain groups within the this compound molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities. These derivatives are studied for their potential therapeutic applications .
科学的研究の応用
Chemistry: Hippacine derivatives are used as intermediates in the synthesis of complex organic molecules.
Industry: this compound and its derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of hippacine involves its interaction with specific molecular targets within cells. It binds to enzymes and proteins, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the suppression of bacterial and viral replication, making this compound an effective antimicrobial agent .
類似化合物との比較
Hippadine: Another alkaloid with similar biological activities.
4,2′-Dihydroxy-4′-methoxychalcone: Known for its antiviral properties.
2′,5′-Dihydroxy-4-methoxychalcone: Exhibits antibacterial activity.
Wighteone: A compound with potential therapeutic applications.
Comparison: Hippacine stands out due to its unique structure and broad spectrum of biological activities. While similar compounds like hippadine and wighteone share some properties, this compound’s distinct molecular interactions and higher potency make it a valuable compound for further research and development .
特性
CAS番号 |
11013-98-2 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC名 |
4,5-dihydroxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaen-8-one |
InChI |
InChI=1S/C15H9NO3/c17-12-6-10-9-3-1-2-8-4-5-16(14(8)9)15(19)11(10)7-13(12)18/h1-7,17-18H |
InChIキー |
KLZMKXANTDISDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=CC(=C(C=C4C(=O)N3C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
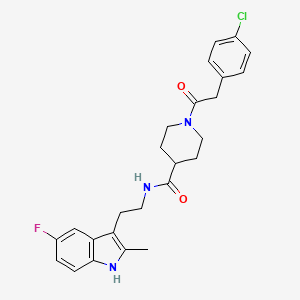
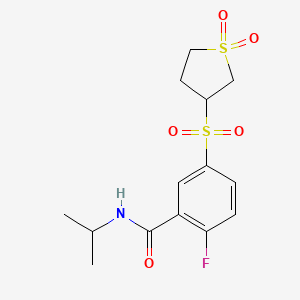
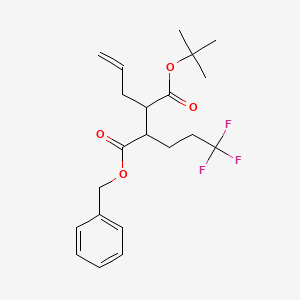
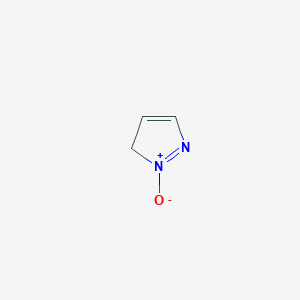

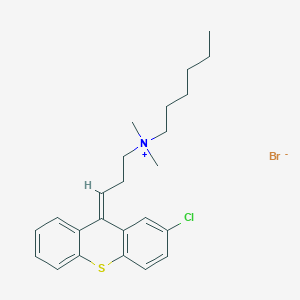
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
